molecular formula C10H14N2O2 B14909127 2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide

2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide

Cat. No.: B14909127
M. Wt: 194.23 g/mol
InChI Key: CWIUXFMPIOLVGJ-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide is an organic compound that belongs to the class of amides It features a methoxy group attached to an acetamide moiety, which is further connected to a pyridin-3-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-(pyridin-3-yl)ethylamine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and acetamide moieties provide versatility in chemical reactions, while the pyridin-3-yl ethyl group enhances its potential for biological interactions .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-methoxy-N-(2-pyridin-3-ylethyl)acetamide

InChI

InChI=1S/C10H14N2O2/c1-14-8-10(13)12-6-4-9-3-2-5-11-7-9/h2-3,5,7H,4,6,8H2,1H3,(H,12,13)

InChI Key

CWIUXFMPIOLVGJ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCCC1=CN=CC=C1

Origin of Product

United States

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